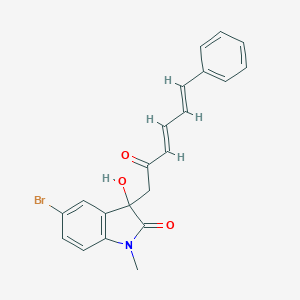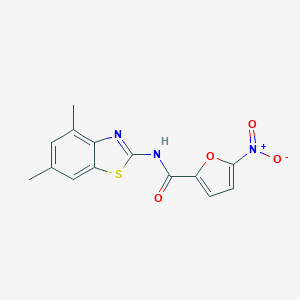![molecular formula C17H16N2O4S B253037 Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate, also known as MMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation.
Wirkmechanismus
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target proteins. This leads to an accumulation of phosphorylated proteins, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on PTPs, this compound has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anti-cancer agent. This compound has also been found to have anti-inflammatory properties, which could have applications in diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate in lab experiments is its specificity for PTPs. By selectively inhibiting PTPs, this compound can provide insights into the role of these enzymes in cellular signaling pathways. However, one limitation of this compound is its relatively low potency compared to other PTP inhibitors, which can make it more difficult to achieve the desired effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate. One area of interest is its potential as an anti-cancer agent. Further studies could investigate the mechanisms by which this compound induces apoptosis in cancer cells, as well as its effectiveness in animal models of cancer. Another area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. By improving the potency and selectivity of these compounds, researchers could gain a better understanding of the role of PTPs in cellular signaling pathways and potentially develop new therapies for diseases such as cancer and diabetes.
Synthesemethoden
The synthesis of Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate involves the reaction of 2-methoxybenzoyl isothiocyanate with methyl 2-amino benzoate in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate has been used in scientific research as a tool to investigate cellular processes and signaling pathways. Specifically, it has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling. By inhibiting PTPs, this compound can modulate cellular signaling pathways and potentially have therapeutic applications in diseases such as cancer and diabetes.
Eigenschaften
Molekularformel |
C17H16N2O4S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
methyl 2-[(2-methoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-10-6-4-8-12(14)15(20)19-17(24)18-13-9-5-3-7-11(13)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24) |
InChI-Schlüssel |
DXJFIEHQEMWKSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252997.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)
